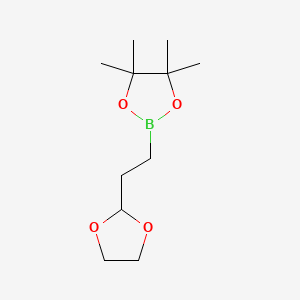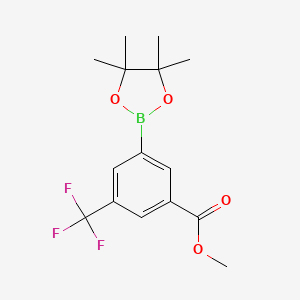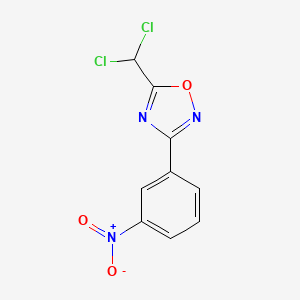
6-溴-4-氯-2-(4-氟苯基)喹唑啉
描述
6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique substitution pattern, exhibits interesting chemical properties and has been the subject of various scientific investigations.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
Target of Action
The primary targets of 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline are certain types of fungi . The compound has shown antifungal activities against Fusarium graminearum, Cytospora mandshurica, and Fusarium oxysporum .
Mode of Action
It is known to have antifungal effects . The compound interacts with the fungi, leading to changes that inhibit their growth .
Biochemical Pathways
The compound’s antifungal activity suggests it may interfere with the biochemical pathways essential for the growth and reproduction of fungi .
Result of Action
The result of the action of 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline is the inhibition of fungal growth . It has shown antifungal activities against Fusarium graminearum, Cytospora mandshurica, and Fusarium oxysporum .
生化分析
Biochemical Properties
6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The compound’s interaction with these kinases can modulate signaling pathways, affecting cell growth, differentiation, and apoptosis .
Cellular Effects
The effects of 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of epidermal growth factor receptor (EGFR), a protein that plays a crucial role in cell proliferation and survival . By inhibiting EGFR, 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the downregulation of downstream signaling pathways, ultimately affecting gene expression and cellular responses . Additionally, the compound can modulate the activity of transcription factors, proteins that regulate the transcription of specific genes, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxic effects .
Metabolic Pathways
6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline is involved in several metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of metabolites that can either retain or lose biological activity . The compound’s metabolism can affect its pharmacokinetics, including its absorption, distribution, and elimination from the body. Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic use.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline typically involves the reaction of 4-chloro-2-(4-fluorophenyl)quinazoline with bromine under controlled conditions. One common method is the nucleophilic substitution reaction where the bromine atom is introduced at the 6th position of the quinazoline ring. This reaction is usually carried out in the presence of a suitable solvent such as isopropanol and a catalyst like hydrochloric acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Various substituted quinazolines depending on the nucleophile used.
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazolines.
Coupling Products: Biaryl derivatives with extended conjugation.
相似化合物的比较
Similar Compounds
- 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 6-Bromo-4-chloro-2-phenyl-quinazoline
Uniqueness
6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets .
属性
IUPAC Name |
6-bromo-4-chloro-2-(4-fluorophenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClFN2/c15-9-3-6-12-11(7-9)13(16)19-14(18-12)8-1-4-10(17)5-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPACZKCRFSBRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680003 | |
| Record name | 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-35-0 | |
| Record name | 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![methyl 7-isobutyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393469.png)




